N1-(2-(苯并[d][1,3]二氧杂环-5-基)-2-吗啉乙基)-N2-环己氧草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
化学治疗潜力
研究表明,与N1-(2-(苯并[d][1,3]二氧杂环-5-基)-2-吗啉乙基)-N2-环己氧草酰胺类似的化合物表现出作为抗癌剂的潜力。例如,含有杂环、脂环或芳香部分的衍生物已证明对HeLa等癌细胞系具有细胞毒性。这些衍生物,包括(E)-苯乙酮O-2-吗啉乙基肟,已被发现对不同的癌细胞具有特异性毒性,并因其良好的吸收和渗透特性而得到认可,表明其在化学治疗中的相关性(Kosmalski等人,2022)。
神经受体相互作用
研究表明,与N1-(2-(苯并[d][1,3]二氧杂环-5-基)-2-吗啉乙基)-N2-环己氧草酰胺在结构上相关的化合物可以与神经受体相互作用。例如,对C环中用类似吗啉基取代的多巴胺能四氢异喹啉的研究显示出对D2多巴胺受体的亲和力。这些发现突出了此类化合物在神经学研究或治疗中的潜在应用(Andreu等人,2002)。
调节细胞内Ca2+浓度
与N1-(2-(苯并[d][1,3]二氧杂环-5-基)-2-吗啉乙基)-N2-环己氧草酰胺在结构上类似的2-(4-吗啉)乙基-1-苯基环己烷-1-羧酸盐盐酸盐等化合物已显示出调节细胞中Ca2+信号传导。这突出了它们在研究钙信号通路中的潜在应用,这些通路在各种细胞过程中至关重要(Hayashi, Maurice和Su,2000)。
开发新的抗癌药物
类似于N1-(2-(苯并[d][1,3]二氧杂环-5-基)-2-吗啉乙基)-N2-环己氧草酰胺的化合物的结构优化和分析已经导致了新的抗癌药物的发现。例如,2-(N-环胺)铬酮衍生物的研究提供了基于其肿瘤特异性和对人口腔鳞状细胞癌细胞系的细胞毒性来设计新型抗癌药物的见解(Shi等人,2018)。
放射性标记用于医学影像
与N1-(2-(苯并[d][1,3]二氧杂环-5-基)-2-吗啉乙基)-N2-环己氧草酰胺在结构上相关的4-碘-N-(2-吗啉乙基)苯甲酰胺等化合物已用于医学影像的放射性标记。这种应用在核医学和生物学领域中对于诊断目的具有重要意义(Tsopelas,1999)。
作用机制
Target of Action
The primary target of the compound N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide is microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide interacts with its targets, the microtubules, by modulating their assembly. This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide affects the biochemical pathways related to cell cycle progression and apoptosis. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells .
Pharmacokinetics
The compound obeys lipinski’s rule of five, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects contribute to its anticancer activity.
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, benzodioxol derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins . The compound’s interaction with COX enzymes suggests its potential role in modulating inflammatory responses .
Cellular Effects
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide has shown effects on various types of cells. It has been found to exhibit cytotoxic activity against the HeLa cervical cancer cell line . Furthermore, it has shown antidiabetic potential, reducing blood glucose levels in a streptozotocin-induced diabetic mice model .
Molecular Mechanism
The molecular mechanism of action of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide change over time. For instance, in vivo experiments have shown that five doses of a benzodioxol carboxamide derivative substantially reduced mice blood glucose levels .
Dosage Effects in Animal Models
The effects of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide vary with different dosages in animal models. For instance, in a streptozotocin-induced diabetic mice model, five doses of a benzodioxol carboxamide derivative substantially reduced blood glucose levels .
Metabolic Pathways
Its interaction with COX enzymes suggests its involvement in the prostaglandin biosynthesis pathway .
属性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-cyclohexyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c25-20(21(26)23-16-4-2-1-3-5-16)22-13-17(24-8-10-27-11-9-24)15-6-7-18-19(12-15)29-14-28-18/h6-7,12,16-17H,1-5,8-11,13-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQPKXNVHLMZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。